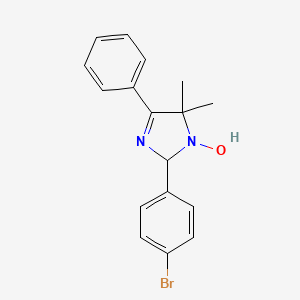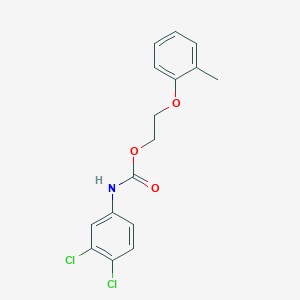![molecular formula C15H18N2O4 B5195444 methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)
methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The exact mechanism of action of methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by suppressing the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects
Methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate in lab experiments is its ability to selectively inhibit the production of pro-inflammatory cytokines without affecting the normal immune response. However, its low solubility in water and poor bioavailability limit its use in in vivo studies.
Future Directions
There are several potential future directions for research on methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate. These include exploring its potential applications in the treatment of various inflammatory diseases, investigating its mechanism of action in more detail, improving its solubility and bioavailability, and developing more potent analogs with improved pharmacological properties.
Conclusion
Methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate is a promising compound with potential applications in various areas of scientific research. Its anti-inflammatory and analgesic properties, along with its ability to selectively inhibit pro-inflammatory cytokines, make it an attractive candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and to improve its pharmacological properties.
Synthesis Methods
The synthesis of methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate involves the reaction of 2-phenylcyclopropylcarbonyl hydrazine with ethyl 4-oxobutanoate in the presence of a catalyst. The resulting product is then methylated using methyl iodide to obtain the final compound.
Scientific Research Applications
Methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
methyl 4-oxo-4-[2-(2-phenylcyclopropanecarbonyl)hydrazinyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-14(19)8-7-13(18)16-17-15(20)12-9-11(12)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVPXOGJYTRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NNC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone](/img/structure/B5195379.png)
![N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)



![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5195401.png)
![methyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5195403.png)

![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)
![N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5195422.png)
![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide](/img/structure/B5195446.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)
